7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride

Microtubule 7-substituent Stabilization

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride (C₈H₁₁Cl₂N₅) is a heterocyclic small molecule that combines a [1,2,4]triazolo[1,5-a]pyrimidine core with a directly attached azetidine ring at the 7‑position. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged chemotype in medicinal chemistry, recognized for its broad utility across anticancer, antimicrobial, and agrochemical applications.

Molecular Formula C8H11Cl2N5
Molecular Weight 248.11 g/mol
Cat. No. B12307023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride
Molecular FormulaC8H11Cl2N5
Molecular Weight248.11 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=NC3=NC=NN23.Cl.Cl
InChIInChI=1S/C8H9N5.2ClH/c1-2-10-8-11-5-12-13(8)7(1)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H
InChIKeyBYFTVUJRUOGDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride: Core Compound Profile for Scientific Procurement


7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride (C₈H₁₁Cl₂N₅) is a heterocyclic small molecule that combines a [1,2,4]triazolo[1,5-a]pyrimidine core with a directly attached azetidine ring at the 7‑position. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged chemotype in medicinal chemistry, recognized for its broad utility across anticancer, antimicrobial, and agrochemical applications [1]. The azetidine moiety introduces conformational constraint, and the dihydrochloride salt form enhances aqueous solubility and stability relative to the free base [2].

Why Generic Substitution Fails for 7-Substituted [1,2,4]Triazolo[1,5-a]pyrimidine Analogs


The biological activity of [1,2,4]triazolo[1,5-a]pyrimidines is exquisitely sensitive to the nature of the substituent at the 7‑position; even subtle changes can toggle between opposing pharmacological effects, such as microtubule stabilization versus disruption [1]. Consequently, generic swapping of analogs without systematic characterization risks selecting a compound with fundamentally different—or even antagonistic—properties, undermining project objectives.

Quantitative Evidence Guide for 7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride vs. Closest Analogs


7-Position Substituent Dictates Microtubule Stabilization vs. Disruption

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is highly sensitive to 7‑position substitution; prior studies demonstrate that different 7‑substituents can switch the biological mode from microtubule stabilization to microtubule disruption, a binary functional outcome not achievable with simpler scaffolds [1]. This class‑level SAR underscores that the azetidine‑substituted analog cannot be assumed to behave like other 7‑substituted triazolopyrimidines without direct experimental characterization.

Microtubule 7-substituent Stabilization

Triazolo-Azetidine Scaffold Confers Antibacterial Activity with Defined MIC Range

High‑throughput screening of N‑substituted triazolo‑azetidines revealed antibacterial activity against E. coli ΔtolC, with a primary hit MIC of 12.5 µg/mL and an optimized analog reaching MIC 6.25 µg/mL, comparable to erythromycin (MIC 2.5‑5 µg/mL) [1]. Although these data were obtained for a series of N‑substituted triazolo‑azetidines and not the specific 7‑(azetidin‑3‑yl) analog, the results validate the triazolo‑azetidine chemotype as a promising starting point for antibacterial lead optimization.

Antibacterial MIC Triazolo-azetidine

Azetidine Ring Imposes Conformational Constraint, Potentially Improving Binding Affinity and Metabolic Stability

The azetidine ring introduces conformational rigidity, which is reported to enhance target binding affinity and metabolic stability compared to more flexible acyclic amine or ether‑linked substituents [1]. This qualitative advantage supports the use of the compound as a conformationally restricted building block for focused library synthesis.

Conformational constraint Azetidine Metabolic stability

Dihydrochloride Salt Form Enhances Aqueous Solubility and Handling

The dihydrochloride salt formulation is documented to improve aqueous solubility and stability over the free base, facilitating solution‑phase assays and formulation development [1]. This practical advantage ensures consistent solubilization and reduces precipitation, which is critical for reproducible in vitro and in vivo studies.

Solubility Dihydrochloride Formulation

Best Application Scenarios for 7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride in Discovery Research


Antibacterial Lead Identification and Optimization

Utilize the triazolo‑azetidine core as a starting point for a novel antibacterial program. The scaffold has demonstrated MIC values in the low µg/mL range against E. coli ΔtolC via translation inhibition, a mechanism distinct from traditional antibiotics [1]. This compound can serve as a base for SAR exploration to improve potency and spectrum.

Microtubule‑Targeted Agent Profiling

Because 7‑position substitution dictates whether triazolopyrimidines stabilize or disrupt microtubules, this azetidine‑substituted analog should be systematically profiled in microtubule polymerization assays to determine its functional mode [2]. This profiling is essential before advancing the compound into neurodegenerative disease or oncology models.

Conformationally Restricted Probe Design

The azetidine ring imposes conformational rigidity, which is expected to improve target binding selectivity and metabolic stability [3]. Use this compound as a rigid scaffold for designing chemical probes or lead‑like molecules in hit‑to‑lead campaigns.

Solubility‑Dependent Assay Development

The dihydrochloride salt form provides superior aqueous solubility, making the compound suitable for high‑concentration solution‑phase assays and in vivo dosing where precipitation must be avoided [4]. This property simplifies formulation and increases data reproducibility.

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